![molecular formula C8H5F3N2 B592026 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-48-0](/img/structure/B592026.png)
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
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Description
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (6-TFMP) is an organic compound that is widely used in scientific research and in laboratory experiments. It is a heterocyclic compound with a trifluoromethyl group attached to the pyrrolo[3,2-c]pyridine ring. 6-TFMP has been used in a variety of studies, ranging from biochemical and physiological effects to synthesis methods and applications.
Scientific Research Applications
Agrochemical Industry
6-(Trifluoromethyl)-5-azaindole: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethyl group in these compounds is crucial for their biological activity, offering protection against pests and diseases .
Pharmaceutical Development
This compound is also a significant intermediate in pharmaceuticals. Several drugs on the market contain the trifluoromethylpyridine moiety, and many more are undergoing clinical trials. Its derivatives are known to enhance the pharmacokinetic properties of drugs .
Synthesis of Pesticides
The derivatives of 6-(Trifluoromethyl)-5-azaindole are used in synthesizing various pesticides. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a high-demand chemical intermediate for several crop-protection products .
Veterinary Products
In the veterinary field, this compound’s derivatives are incorporated into products that help in treating and preventing diseases in animals. Their efficacy and safety have been validated, leading to market approval for certain products .
Organic Synthesis
6-(Trifluoromethyl)-5-azaindole: participates in the Horner-Wadsworth-Emmons reaction , which is a method used in organic synthesis to form carbon-carbon double bonds . This reaction is pivotal in constructing complex organic molecules.
Chemical Research
Researchers utilize 6-(Trifluoromethyl)-5-azaindole in studying the effects of fluorine atoms on the biological activities and physical properties of compounds. This contributes to the broader understanding of fluorinated organic chemicals .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNGNXMVKBYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676836 |
Source
|
Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190315-48-0 |
Source
|
Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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